[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
CAS No.: 35803-88-4
Cat. No.: VC8399789
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol
* For research use only. Not for human or veterinary use.
![[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride - 35803-88-4](/images/structure/VC8399789.png)
Specification
CAS No. | 35803-88-4 |
---|---|
Molecular Formula | C10H16ClNO |
Molecular Weight | 201.69 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)-N-methylethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H15NO.ClH/c1-11-8-7-9-3-5-10(12-2)6-4-9;/h3-6,11H,7-8H2,1-2H3;1H |
Standard InChI Key | OKFAFCXFBQMJQX-UHFFFAOYSA-N |
SMILES | CNCCC1=CC=C(C=C1)OC.Cl |
Canonical SMILES | CNCCC1=CC=C(C=C1)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The IUPAC name for this compound is 2-(4-methoxyphenyl)-N-methylethanamine hydrochloride. It is systematically characterized as a secondary amine salt, where the protonated amine forms a chloride ion pair. The parent amine, p-methoxy-N-methylphenethylamine (CID: 104735), is functionalized with a methoxy group (-OCH) at the para position of the phenyl ring and a methyl group (-CH) on the ethylamine nitrogen . The hydrochloride salt enhances stability and aqueous solubility, which is critical for laboratory handling and potential formulation.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 201.69 g/mol | PubChem |
SMILES Notation | CNCCC1=CC=C(C=C1)OC.Cl | PubChem |
InChI Key | OKFAFCXFBQMJQX-UHFFFAOYSA-N | PubChem |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride likely involves reductive amination or alkylation strategies. A plausible route begins with 4-methoxyphenethyl alcohol, which undergoes conversion to the corresponding bromide or chloride followed by reaction with methylamine. Subsequent acidification with hydrochloric acid yields the hydrochloride salt.
Although no direct synthesis is documented in the provided sources, patent CN102557985A describes methods for preparing 4-methoxyphenyl hydrazine hydrochloride, which shares functional group manipulation steps . For example, diazotization and reduction techniques used in hydrazine synthesis could be adapted for phenethylamine derivatives by modifying reaction conditions and reagents .
Optimization Challenges
Key challenges in synthesizing this compound include controlling regioselectivity during alkylation and minimizing byproducts such as tertiary amines. The use of low-temperature diazotization (0–5°C) and stoichiometric control of reagents, as seen in related syntheses, may improve yields . Scalability remains unverified, as industrial production data are absent from accessible literature.
Analytical Characterization
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy would reveal characteristic signals for the methoxy group (~3.8 ppm for ), aromatic protons (~6.8–7.2 ppm), and methylamine protons (~2.2–2.5 ppm). Mass spectrometry (MS) should show a molecular ion peak at m/z 201.69, corresponding to the molecular weight .
Table 2: Predicted Spectroscopic Data
Technique | Key Features |
---|---|
NMR | - OCH: δ 3.8 (s, 3H) |
- Aromatic H: δ 6.8–7.2 (m, 4H) | |
- N-CH: δ 2.4 (s, 3H) | |
MS (ESI+) | [M+H] at m/z 166.1 (free base) |
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is suitable for purity assessment. Reverse-phase columns (C18) using acetonitrile/water gradients would separate the compound from potential impurities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume